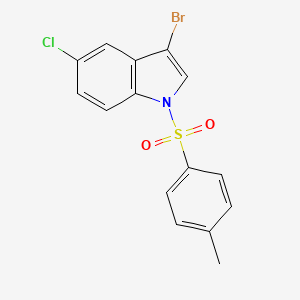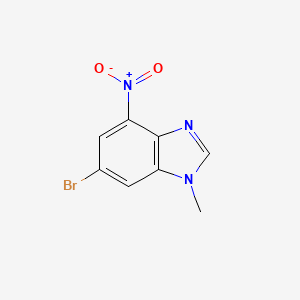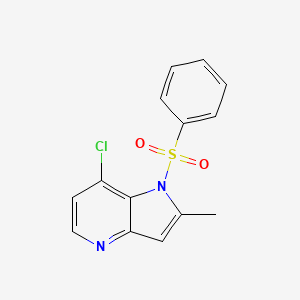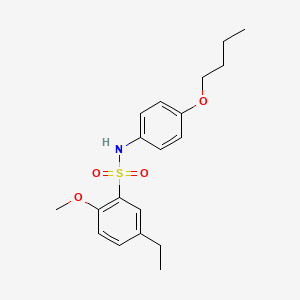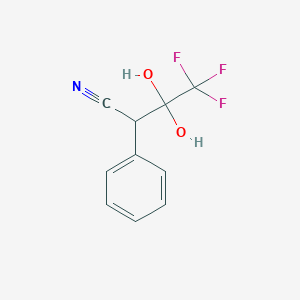
3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid: is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with a benzyl group and a methyl group, along with a propanoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid can be achieved through a multi-step process:
Formation of 4-Benzyl-2-methylpiperazine: This can be synthesized by reacting benzyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide.
Alkylation with Propanoic Acid Derivative: The 4-Benzyl-2-methylpiperazine is then alkylated with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 3-(4-Benzyl-2-methylpiperazin-1-yl)propanol.
Substitution: Various substituted piperazine derivatives.
科学研究应用
3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study the pharmacokinetics and pharmacodynamics of piperazine derivatives.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid would depend on its specific application. In medicinal chemistry, piperazine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity. The benzyl and methyl substitutions may enhance the compound’s binding affinity and selectivity for certain molecular targets.
相似化合物的比较
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: Lacks the benzyl group, which may result in different pharmacological properties.
4-Benzylpiperazine: Lacks the propanoic acid moiety, which affects its solubility and reactivity.
Uniqueness
3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid is unique due to the presence of both benzyl and methyl groups on the piperazine ring, along with the propanoic acid moiety. This combination of functional groups can result in unique pharmacological and chemical properties, making it a valuable compound for research and development.
属性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC 名称 |
3-(4-benzyl-2-methylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-13-11-16(12-14-5-3-2-4-6-14)9-10-17(13)8-7-15(18)19/h2-6,13H,7-12H2,1H3,(H,18,19) |
InChI 键 |
MNBBHMNSHYWOCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1CCC(=O)O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


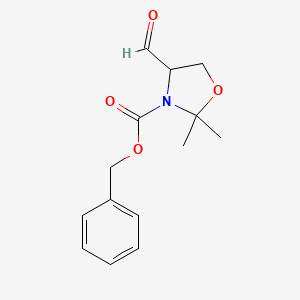
![4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15123181.png)
![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
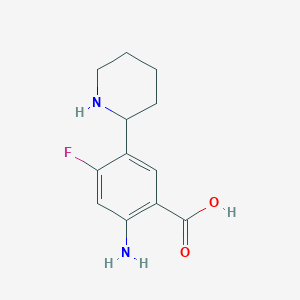
![tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15123196.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B15123198.png)
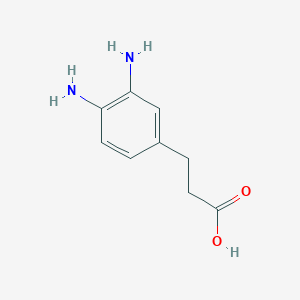
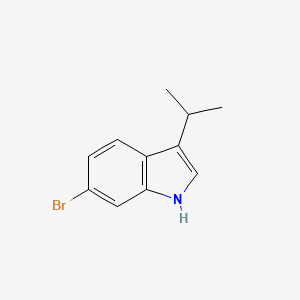
![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)
